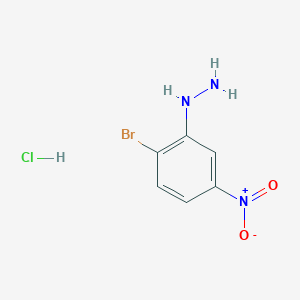

(2-Bromo-5-nitrophenyl)hydrazine hydrochloride

Description

(2-Bromo-5-nitrophenyl)hydrazine hydrochloride is an organic hydrazine derivative with the molecular formula C₆H₇BrClN₃O₂ and a molecular weight of 268.49 g/mol . It is available as a hydrochloride salt, with a minimum purity of 95%, and is primarily used as a building block in organic synthesis for pharmaceuticals, agrochemicals, and materials science . Its structure features a bromine atom at the 2-position and a nitro group at the 5-position on the phenyl ring, which confer distinct electronic and steric properties. The compound is commercially supplied by companies such as Biosynth and American Elements, with CAS numbers 154057-26-8 (monohydrochloride) and 1803587-37-2 (dihydrochloride) .

Properties

IUPAC Name |

(2-bromo-5-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2.ClH/c7-5-2-1-4(10(11)12)3-6(5)9-8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPIJZVJLOUYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization

- Starting materials: 2-bromo-5-nitroaniline and concentrated hydrochloric acid.

- Conditions: The mixture is cooled to 0–5 °C.

- Reagent addition: Aqueous sodium nitrite (35%) is added slowly while stirring.

- Duration: The reaction is maintained at 0–5 °C for 1 to 1.5 hours.

- Purpose: This step converts the amine group into a diazonium salt, a key intermediate for subsequent reduction.

Reduction

- Reagents: Zinc powder and concentrated hydrochloric acid are added to the diazonium salt solution.

- Conditions: The reaction is maintained at 15–20 °C until completion, indicated by a turbid (canescence) reaction mixture.

- pH adjustment: Sodium hydroxide solution (20–30%) is added to adjust the pH to approximately 10.

- Crystallization: The mixture is cooled to 5 °C and incubated for 1–2 hours to precipitate the crude hydrazine product.

- Filtration: The solid is filtered to obtain crude (2-bromo-5-nitrophenyl)hydrazine.

Purification

- Dissolution: The crude product is dissolved in water (approximately 20 times the weight of the crude product) and heated to 60 °C for complete dissolution.

- Decolorization: Activated carbon is added and stirred for 20 minutes to remove impurities.

- Filtration: The mixture is filtered while hot to remove the activated carbon.

- Crystallization: The filtrate is cooled to 5 °C and incubated for 1–2 hours to crystallize purified hydrazine.

- Filtration: The purified hydrazine is filtered and collected.

Salification (Formation of Hydrochloride Salt)

- Dissolution: The purified hydrazine is dissolved in 37% hydrochloric acid at a weight ratio of approximately 19:10 (hydrazine to acid).

- Crystallization: The solution is heated to 60–70 °C to induce crystallization and then cooled to 20 °C.

- Filtration and washing: The hydrochloride salt is filtered and washed with acetone to improve purity and appearance.

- Drying: The final product is dried to yield (2-bromo-5-nitrophenyl)hydrazine hydrochloride with high purity.

Key Process Parameters and Yields

| Step | Conditions / Ratios | Temperature (°C) | Time | Yield (%) | Purity (% by HPLC) |

|---|---|---|---|---|---|

| Diazotization | 2-bromo-5-nitroaniline : 37% HCl = 1:3 (g/ml); sodium nitrite (pure) ratio 11:5 (to aniline) | 0–5 | 1–1.5 hours | — | — |

| Reduction | Zinc powder : HCl = 4:15–16 (g/ml); HCl:water = 1:1 (v/v) | 15–20 | Until complete | — | — |

| Crystallization (after pH adjustment) | pH adjusted to 10 with NaOH (20–30%) | 5 | 1–2 hours | — | — |

| Purification | Water : crude product = 20:1 (w/w); activated carbon decolorization | 60 (dissolution), 5 (crystallization) | 20 min + 1–2 hours | — | — |

| Salification | Hydrazine : 37% HCl = 19:10 (w/w) | 60–70 (crystallization), 20 (cooling) | — | 38+ | ≥99 |

Typical yields reported are approximately 38% with product purity exceeding 99% as determined by high-performance liquid chromatography (HPLC).

Research Findings and Advantages

- Use of zinc powder and concentrated hydrochloric acid as reducing agents provides efficient reduction of the diazonium salt with fewer impurities compared to other reducing agents such as sodium hyposulfite or stannous chloride.

- Strongly acidic conditions during diazotization and reduction ensure smooth and complete reactions.

- Acetone washing during salification significantly improves product purity and appearance.

- The process is technologically stable, reliable, and easy to operate , making it suitable for scale-up and industrial production.

- The final product meets market requirements for purity and yield, making it a valuable intermediate in pharmaceutical and chemical syntheses.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |

|---|---|---|---|---|

| Diazotization | 2-bromo-5-nitroaniline + 37% HCl + NaNO2 | 0–5 | 1–1.5 hours | Formation of diazonium salt |

| Reduction | Zinc powder + 37% HCl + water | 15–20 | Until complete | Reduction to hydrazine intermediate |

| pH Adjustment | NaOH solution to pH 10 | 5 | 1–2 hours | Crude hydrazine crystallization |

| Purification | Dissolution in water + activated carbon | 60 (dissolve), 5 (crystallize) | 20 min + 1–2 hours | Purified hydrazine crystals |

| Salification | Dissolution in 37% HCl + acetone washing | 60–70 (crystallize), 20 (cool) | — | This compound |

Additional Notes

While detailed literature specifically on this compound is limited, the closely related compound 2-bromophenylhydrazine hydrochloride shares a similar preparation methodology, which can be adapted for the nitro-substituted derivative with appropriate modifications in reaction conditions.

This comprehensive preparation method ensures the production of this compound with high purity and acceptable yield, suitable for advanced synthetic applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The hydrazine group reacts with aldehydes and ketones to form hydrazones, a reaction exploited in synthesizing bioactive molecules. Mechanochemical methods or reflux conditions are typically employed:

These hydrazones are structurally characterized by NMR and X-ray diffraction, confirming regioselectivity and stereochemical outcomes .

Reduction of the Nitro Group

The nitro group at the 5-position undergoes reduction to an amine under acidic conditions. Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a common reagent:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SnCl₂ in HCl | 20°C, 2 hours | 2-Amino-5-bromophenylhydrazine | Pharmaceutical intermediates |

This reduction is critical for modifying the electronic properties of the molecule, enabling further functionalization .

Nucleophilic Substitution of Bromine

The bromine atom at the 2-position participates in nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group. While direct experimental data is limited in the provided sources, analogous reactions suggest:

| Nucleophile | Conditions | Expected Product |

|---|---|---|

| Sodium azide (NaN₃) | DMF, 80°C | 2-Azido-5-nitrophenylhydrazine |

| Potassium cyanide | Polar aprotic solvent | 2-Cyano-5-nitrophenylhydrazine |

Such substitutions expand the compound’s utility in synthesizing heterocycles or bioorthogonal probes .

Oxidation Reactions

The hydrazine moiety can oxidize to form diazonium intermediates, though specific studies on this compound are sparse. General pathways involve:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| O₂ (air) | Aqueous acidic media | Diazonium salt |

| H₂O₂ | Neutral pH | Azo compounds (theoretical) |

These intermediates are pivotal in coupling reactions or forming aromatic heterocycles .

Biological Activity of Derivatives

Hydrazones derived from this compound exhibit notable bioactivity:

| Hydrazone Derivative | Biological Target | MIC (µM) | Source |

|---|---|---|---|

| 5-Nitrofuryl hydrazone | Trypanosoma cruzi | 0.6 | |

| Adamantanealkanohydrazone | Mycobacterium tuberculosis | 1.75 |

These derivatives are explored for antiparasitic and antimicrobial applications, leveraging the nitro group’s electron-deficient nature .

Scientific Research Applications

Organic Synthesis

(2-Bromo-5-nitrophenyl)hydrazine hydrochloride serves as a versatile reagent in organic synthesis. It is employed to prepare various heterocyclic compounds and can facilitate reactions such as:

- Reduction : The nitro group can be transformed into an amino group using reducing agents like tin(II) chloride.

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.

Biological Research

The compound has shown potential in biological applications, particularly in the following areas:

- Enzyme Inhibition Studies : It acts as a probe for detecting specific biomolecules and studying enzyme inhibition mechanisms.

- Antimicrobial Activity : Research indicates its efficacy against various pathogens, including bacteria and protozoa. For instance, derivatives have been found effective against Leishmania donovani, with selectivity indices suggesting superior efficacy compared to standard treatments like miltefosine.

| Compound | IC (µM) | Selectivity Index |

|---|---|---|

| 9 | 0.3 | > 7 |

| Miltefosine | 2.2 | - |

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications, particularly in cancer treatment. Hydrazones derived from this compound have demonstrated:

- Anticancer Properties : They inhibit cell proliferation and induce apoptosis in various cancer cell lines by disrupting tubulin polymerization and affecting cell cycle progression.

Anticancer Activity

A study evaluated the impact of (2-Bromo-5-nitrophenyl)hydrazine derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth at low concentrations, highlighting their potential as lead compounds for drug development.

Antiprotozoal Activity

Another investigation focused on the antiprotozoal effects of hydrazone derivatives derived from this compound. These studies revealed promising results against protozoan infections, warranting further exploration in vivo.

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitrophenyl)hydrazine hydrochloride involves its reactivity with various functional groups. The hydrazine moiety can form stable hydrazones with carbonyl compounds, which are useful intermediates in organic synthesis. The bromine and nitro groups influence the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of arylhydrazine hydrochlorides, where substituents on the phenyl ring significantly influence reactivity, solubility, and applications. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in (2-Bromo-5-nitrophenyl)hydrazine HCl enhances electrophilic substitution reactivity compared to chloro or fluoro analogues .

- Halogen Effects : Bromine’s bulkiness and polarizability make it more reactive in nucleophilic aromatic substitution than chlorine or fluorine .

- Fluorinated Analogues : Fluorine substituents (e.g., 5-Bromo-2-fluorophenyl) improve metabolic stability in drug candidates but reduce solubility in polar solvents .

Physicochemical Properties

- Solubility: The hydrochloride salt form improves water solubility compared to free bases. However, the nitro group reduces solubility in nonpolar solvents relative to methyl- or fluoro-substituted analogues .

- Stability : Nitro groups can destabilize compounds under heat or light, necessitating storage at low temperatures (2–8°C) . In contrast, chloro or trifluoromethyl analogues exhibit greater thermal stability .

Biological Activity

(2-Bromo-5-nitrophenyl)hydrazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-5-nitrophenyl hydrazine with hydrochloric acid. The mechanochemical synthesis method has been noted for its efficiency and yield in producing various hydrazone derivatives, including those with significant biological activity .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit promising antimicrobial properties. For instance, derivatives of hydrazones have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. In a study, several hydrazone compounds showed minimum inhibitory concentrations (MICs) ranging from 0.6 to 7.4 µM against M. tuberculosis H37Rv, indicating strong antibacterial potential .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound 1 | 0.6 | M. tuberculosis H37Rv |

| Compound 3 | 1.75 | E. coli |

| Compound 7 | 0.7 | Staphylococcus aureus |

Antileishmanial Activity

In addition to antibacterial properties, this compound derivatives have shown antileishmanial activity. One study reported an IC50 value of 0.3 µM against Leishmania donovani, which is significantly lower than the standard drug miltefosine (IC50 = 2.2 µM), suggesting that these compounds could be effective alternatives in treating leishmaniasis .

Study on Antibacterial Activity

A recent study synthesized a series of hydrazones derived from phenolic and furanyl aldehydes, including this compound. The synthesized compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics, highlighting their potential as effective antimicrobial agents .

Evaluation Against Drug-Resistant Strains

Another significant aspect of the research involved testing the efficacy of these compounds against drug-resistant strains of bacteria, such as mutant E. coli. The results showed that some derivatives maintained potent activity even against these resistant strains, underscoring their therapeutic potential in combating antibiotic resistance .

Q & A

Q. What are the optimal synthetic routes for (2-bromo-5-nitrophenyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of 2-bromo-5-nitrobenzaldehyde with hydrazine hydrochloride. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reactivity .

- Temperature : Reflux conditions (70–80°C) for 6–8 hours improve conversion rates .

- Purification : Crystallization from ethanol/water mixtures yields high-purity solids (>95%) .

Note : Side products like unreacted hydrazine or nitro-reduction byproducts may form; monitor via TLC (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydrazine protons (δ 8–10 ppm) and aromatic signals (δ 7–8.5 ppm) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- Elemental Analysis : Match calculated vs. observed C, H, N, Br, and Cl percentages to verify purity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release toxic gases (e.g., HBr) under heat .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the bromine site .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. ethanol) using tools like MOE or Gaussian .

- Example : MD simulations reveal that polar solvents stabilize transition states in SNAr reactions, improving bromide displacement .

Q. What side reactions occur during its use in heterocyclic synthesis (e.g., pyrazoles), and how can they be minimized?

- Methodological Answer :

- Common Side Reactions :

- Nitro Reduction : Hydrazine may reduce NO₂ to NH₂ under prolonged heating; control reaction time and use inert atmospheres .

- Dimerization : Competing hydrazone formation can occur; optimize stoichiometry (1:1 aldehyde:hydrazine ratio) .

- Mitigation Strategies :

- Add catalytic acetic acid to protonate hydrazine, reducing unwanted redox activity .

- Monitor intermediates via LC-MS to identify and isolate target products early .

Q. How do substituent effects (e.g., bromine, nitro groups) influence stability under varying pH conditions?

- Methodological Answer :

- Stability Studies :

- Acidic Conditions (pH < 3) : The nitro group stabilizes the aromatic ring against hydrolysis, but bromine may undergo slow solvolysis .

- Basic Conditions (pH > 9) : Hydrazine decomposes to NH₃; avoid NaOH/KOH and use buffered systems (pH 7–8) .

- Kinetic Analysis : Use UV-Vis spectroscopy to track degradation rates (λmax ~300 nm) under controlled pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.